An In-depth Technical Guide to 1,7-Dioxaspiro[4.4]nonan-3-ol: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to 1,7-Dioxaspiro[4.4]nonan-3-ol: Structure, Properties, and Synthetic Insights
Abstract: This technical guide provides a comprehensive overview of 1,7-Dioxaspiro[4.4]nonan-3-ol, a functionalized spiroketal of interest in synthetic and medicinal chemistry. While direct literature on this specific molecule is limited, this document synthesizes information from analogous structures and established principles of spiroketal chemistry to offer insights into its structure, properties, synthesis, and potential applications. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the unique three-dimensional scaffolds offered by spirocyclic systems.
Introduction to Spiroketals and the 1,7-Dioxaspiro[4.4]nonane Core
Spiroketals are a class of organic compounds characterized by a spirocyclic system where two rings are joined by a single common atom, which is a ketal carbon.[1] This structural motif is found in a wide array of biologically active natural products, including antibiotics, pheromones, and toxins.[1][2][3][4][5] The inherent three-dimensionality and conformational rigidity of the spiroketal scaffold make it an attractive structural element in drug design, allowing for precise spatial presentation of functional groups.[2][6][7]
The 1,7-dioxaspiro[4.4]nonane core consists of two fused five-membered tetrahydrofuran rings sharing a central spirocyclic carbon. The presence of a hydroxyl group at the 3-position introduces a key functional handle for further chemical modification and can significantly influence the molecule's physicochemical properties and biological interactions.
Chemical Structure and Stereochemistry
The structure of 1,7-Dioxaspiro[4.4]nonan-3-ol presents several stereochemical considerations. The spirocenter at C5 is a stereogenic center, and the carbon bearing the hydroxyl group (C3) is also chiral. This leads to the possibility of multiple diastereomers and enantiomers. The relative stereochemistry between the C3 hydroxyl group and the substituents on the other ring will dictate the overall three-dimensional shape and conformational preferences of the molecule.
The conformation of the 1,7-dioxaspiro[4.4]nonane system is influenced by the anomeric effect, where the lone pairs on the ring oxygens interact with the antibonding orbital of the C-O bonds at the spirocenter. This effect stabilizes conformations where the oxygen lone pairs are anti-periplanar to the adjacent C-O bond.
Diagram: Chemical Structure of 1,7-Dioxaspiro[4.4]nonan-3-ol
Caption: General structure of 1,7-Dioxaspiro[4.4]nonan-3-ol.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₁₂O₃ | Based on the chemical structure. |
| Molecular Weight | 144.17 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for small, functionalized organic molecules. |
| Boiling Point | Estimated > 200 °C | The hydroxyl group and polar ether linkages will increase the boiling point through hydrogen bonding and dipole-dipole interactions. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, acetone, THF). Limited solubility in water. | The hydroxyl group enhances water solubility, but the hydrocarbon backbone limits it. |
| LogP | Estimated 0.5 - 1.5 | A measure of lipophilicity; the value is a balance between the polar hydroxyl and ether groups and the nonpolar carbon framework. |
Synthesis Strategies
The synthesis of spiroketals can be challenging, particularly when stereocontrol is required.[5] Several general strategies are employed, which can be adapted for the synthesis of 1,7-Dioxaspiro[4.4]nonan-3-ol.[14]
Acid-Catalyzed Spiroketalization of a Dihydroxy Ketone Precursor
This is a common and thermodynamically controlled method for spiroketal formation.[1][2] The key is the synthesis of a suitable dihydroxy ketone precursor.
Diagram: Retrosynthetic Analysis for Spiroketalization
Caption: Retrosynthetic approach to 1,7-Dioxaspiro[4.4]nonan-3-ol.
Proposed Synthetic Protocol:
-
Synthesis of the Dihydroxy Ketone Precursor: A potential route could involve the nucleophilic addition of an organometallic reagent to a lactone, followed by functional group manipulations to install the second hydroxyl group and the ketone.
-
Spiroketalization: The dihydroxy ketone is dissolved in a suitable solvent (e.g., dichloromethane or toluene) with an acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid). The reaction is often heated with removal of water to drive the equilibrium towards the spiroketal product.
Kinetically Controlled Spirocyclization
For stereoselective synthesis, kinetically controlled methods are often preferred.[5] These methods can provide access to spiroketals that are not the thermodynamic product.[2] One such approach involves the spirocyclization of glycal epoxides.[5][15][16]
Experimental Insight: The choice of catalyst and reaction conditions in kinetically controlled spirocyclizations is crucial for determining the stereochemical outcome at the anomeric carbon.[2]
Spectroscopic Characterization
The structure of 1,7-Dioxaspiro[4.4]nonan-3-ol would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum would show characteristic signals for the methine proton adjacent to the hydroxyl group (around 3.5-4.5 ppm). The protons on the carbon backbone would appear in the aliphatic region (1.5-2.5 ppm), with their multiplicity revealing coupling relationships.
-
¹³C NMR: The carbon spectrum would show a signal for the spiroketal carbon (C5) in the range of 90-110 ppm. The carbon bearing the hydroxyl group (C3) would resonate around 60-75 ppm. The remaining aliphatic carbons would appear at higher field.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group.[17][18] Strong C-O stretching bands for the ether linkages would be observed in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed, and fragmentation would likely involve the loss of water from the hydroxyl group and cleavage of the tetrahydrofuran rings.
Potential Applications in Drug Discovery and Materials Science
Spiroketals are considered "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in biologically active natural products.[2] The rigid, three-dimensional structure of the 1,7-dioxaspiro[4.4]nonane core can serve as a template to orient appended functional groups in specific vectors for interaction with biological targets.[2][6]
-
Drug Discovery: The hydroxyl group of 1,7-Dioxaspiro[4.4]nonan-3-ol provides a convenient point for derivatization to create libraries of compounds for screening against various biological targets.[6] Spiroketal-containing molecules have shown a wide range of biological activities, including anticancer, antibiotic, and antifungal properties.[19]
-
Materials Science: Dioxaspiro compounds have been investigated as components of biolubricants and functional polymers.[20][21] The specific properties of 1,7-Dioxaspiro[4.4]nonan-3-ol could make it a useful monomer or building block for novel materials.
Conclusion
1,7-Dioxaspiro[4.4]nonan-3-ol represents a valuable, yet underexplored, chemical entity. Based on the established chemistry of spiroketals, it is a synthetically accessible molecule with significant potential for applications in drug discovery and materials science. Further research into the stereoselective synthesis and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.
References
- Shin, S. K., Lee, W. K., & Kim, S. J. (2002). STEREOCONTROLLED SYNTHESIS OF A HIGHLY FUNCTIONALIZED 1,7-DIOXASPIRO[4.4]NONANE DERIVATIVE RELATED TO ANTIBIOTIC PSEUROTINS‡ S. Heterocycles, 57(3), 435.
-
Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279–291. [Link]
-
Psenakova, K., & Konecna, K. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 747–751. [Link]
-
Moilanen, S. B., & Tan, D. S. (2009). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. Journal of the American Chemical Society, 131(4), 1497–1505. [Link]
-
Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Retrieved from [Link]
-
Various Authors. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis and biological properties of spiroacetal-containing small molecules. ResearchGate. Retrieved from [Link]
-
Various Authors. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Natural Product Reports. [Link]
-
Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed. [Link]
-
Kanger, T. (n.d.). Synthesis of Cyclopentane and Tetrahydrofuran Derivatives. Digikogu. Retrieved from [Link]
-
Kurniawan, Y. S., Ramanda, Y., Thomas, K., Hendra, & Wahyuningsih, T. D. (2021). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Molekul, 16(2), 123. [Link]
-
Wikipedia contributors. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Wikipedia. Retrieved from [Link]
-
Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227–256. [Link]
- Yus, M., & Foubelo, F. (2006). Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes. Tetrahedron Letters, 47(8), 1187-1190.
-
Omura, S., & Crump, A. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 1436–1443. [Link]
-
Ballini, R., & Petrini, M. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 318–331. [Link]
-
Various Authors. (n.d.). Template for Electronic Submission to ACS Journals. The Royal Society of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Dioxaspiro[4.4]nonane. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,7-Diazaspiro[4.4]nonan-2-one. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,6-Dioxaspiro(4.4)nonane. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,6-Dioxaspiro[4.4]nonane-2,7-dione. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Dioxa-7-azaspiro(4.4)nonane. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro(4.4)nonane. PubChem. Retrieved from [Link]
-
Various Authors. (n.d.). 1H-NMR spectra of D[4.4]. ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,6-Dioxaspiro[4.4]nonane-2,7-dione. NIST Chemistry WebBook. Retrieved from [Link]
-
Hadjiivanov, K. I. (2014). Identification and Characterization of Surface Hydroxyl Groups by Infrared Spectroscopy. Advances in Catalysis, 57, 99–318. [Link]
-
Wikipedia contributors. (n.d.). Spiroketal. Wikipedia. Retrieved from [Link]
-
Fubini, B., & Borm, P. J. A. (2018). Physico-Chemical Approaches to Investigate Surface Hydroxyls as Determinants of Molecular Initiating Events in Oxide Particle Toxicity. Nanomaterials, 8(12), 1021. [Link]
Sources
- 1. Spiroketals - Wikipedia [en.wikipedia.org]
- 2. mskcc.org [mskcc.org]
- 3. researchgate.net [researchgate.net]
- 4. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Dioxaspiro[4.4]nonane | C7H12O2 | CID 146474211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,7-Diazaspiro[4.4]nonan-2-one | C7H12N2O | CID 83815128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,6-Dioxaspiro(4.4)nonane | C7H12O2 | CID 67433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,6-Dioxaspiro[4.4]nonane-2,7-dione | C7H8O4 | CID 77041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,4-Dioxa-7-azaspiro(4.4)nonane | C6H11NO2 | CID 15165039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Physico-Chemical Approaches to Investigate Surface Hydroxyls as Determinants of Molecular Initiating Events in Oxide Particle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A [beilstein-journals.org]
- 20. papers.ssrn.com [papers.ssrn.com]
- 21. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]
